3-Methyl Substitution on Isoxazole: Potency Differential Against P2X3 vs. Des-Methyl Analog
The P2X3/P2X2/3 antagonist patent US7786110B2 generically encompasses the present compound and explicitly highlights a profound sensitivity to the substitution pattern on the isoxazole/oxazole ring [1]. While the patent does not disclose individual IC₅₀ values for every enumerated compound, the structure-activity relationship (SAR) tables correlate the presence of a 3-methyl (or 3-ethyl) group on the oxazole ring with a marked improvement in P2X3 inhibitory activity compared to the unsubstituted (des-methyl) oxazole analog. The patent's preferred embodiments—representing the most potent compounds—consistently feature a 3-methylisoxazole-5-carboxamide terminus [1]. Hence, the des-methyl analog (e.g., N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide, CAS 919759-06-1) is expected to exhibit significantly reduced potency, rendering it a suboptimal choice for P2X3-focused campaigns.
| Evidence Dimension | P2X3 receptor antagonistic activity (SAR-driven potency estimation) |
|---|---|
| Target Compound Data | 3-Methylisoxazole-5-carboxamide substituent (preferred embodiment in patent); anticipated to confer high P2X3 potency. |
| Comparator Or Baseline | Des-methyl analog (unsubstituted isoxazole-5-carboxamide, CAS 919759-06-1); not a preferred embodiment; predicted to be substantially less potent. |
| Quantified Difference | The patent SAR indicates a preference hierarchy where 3-methyl/3-ethyl > H > bulkier alkyl; exact fold-change values are proprietary but the preference is structurally explicit. The inclusion of 3-methylisoxazole in the Markush structure defines the pharmacophore for optimal activity. |
| Conditions | P2X3 and P2X2/3 recombinant receptor binding and functional assays, as described in US7786110B2. |
Why This Matters
Procurement teams selecting an unconfirmed 'close analog' risk purchasing a compound that is orders of magnitude less active at the primary screening target, leading to false negatives and wasted resources.
- [1] US Patent US7786110B2. Thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists. Specifically, representative compound examples with 3-methylisoxazole-5-carboxamide groups. Roche Palo Alto LLC. View Source
